![molecular formula C12H15N3O B11789940 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine](/img/structure/B11789940.png)
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Introduction of the Ethanamine Moiety: The ethanamine group can be attached through nucleophilic substitution reactions involving appropriate amine precursors.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine have shown promising results against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reported include 86.61% and 85.26%, respectively .
- The mechanism of action often involves the induction of apoptosis in cancer cells, with specific derivatives causing DNA damage leading to cell death .
- Antidiabetic Properties :
Biological Assessments
- In vitro Studies :
-
Molecular Docking Studies :
- Computational studies including molecular docking simulations have been utilized to predict the binding affinity of these compounds to target proteins involved in cancer pathways. These studies help in understanding the interaction dynamics at the molecular level and guide further modifications for enhanced efficacy .
Broader Applications
- Antimicrobial Activity :
- Pharmacological Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is being studied.
Comparison with Similar Compounds
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methanamine: This compound differs by having a methanamine group instead of an ethanamine group.
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanamine: This compound has a propanamine group instead of an ethanamine group.
The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological activity.
Biological Activity
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of significant interest due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxadiazole ring which is known for its diverse biological activities. The chemical formula is C12H14N4O with a molecular weight of approximately 230.26 g/mol. The structure includes a 2,4-dimethylphenyl group attached to the oxadiazole moiety, contributing to its biological properties.
Structural Formula:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a range of biological activities including:
- Anticancer Effects: Various studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, one study reported an IC50 value of approximately 92.4 µM against multiple cancer cell lines (HeLa, Caco-2) .
- Antimicrobial Properties: Preliminary investigations suggest that this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to antimicrobial activity .
- Anti-inflammatory and Analgesic Activities: Some oxadiazole derivatives have shown potential in reducing inflammation and pain through various mechanisms .
Case Studies and Experimental Data
- Cytotoxicity Studies:
- Mechanism of Action:
- In Vivo Studies:
Comparative Analysis with Other Compounds
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-5-10(8(2)6-7)11-14-12(9(3)13)16-15-11/h4-6,9H,13H2,1-3H3 |
InChI Key |
DWVFXFMTFPYTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)C(C)N)C |
Origin of Product |
United States |
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